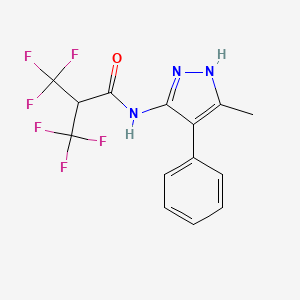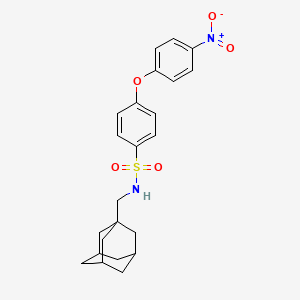![molecular formula C8H7ClF6N2O3 B4297921 7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl nitrate](/img/structure/B4297921.png)
7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl nitrate
Descripción general
Descripción
7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl nitrate, also known as AF64A, is a potent neurotoxin that has been widely used in scientific research to study the cholinergic system. The chemical structure of AF64A is similar to acetylcholine, which allows it to selectively target and destroy cholinergic neurons in the brain.
Mecanismo De Acción
7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl nitrate acts as a potent neurotoxin by selectively targeting and destroying cholinergic neurons in the brain. The chemical structure of 7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl nitrate is similar to acetylcholine, which allows it to bind to and activate the same receptors as acetylcholine. However, unlike acetylcholine, 7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl nitrate is not metabolized by the enzyme acetylcholinesterase, which allows it to persist in the synaptic cleft and continuously stimulate cholinergic receptors. This overstimulation of cholinergic receptors leads to the destruction of cholinergic neurons and the depletion of acetylcholine in the brain.
Biochemical and Physiological Effects:
The depletion of cholinergic neurons and acetylcholine in the brain has been shown to have a wide range of biochemical and physiological effects. 7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl nitrate-induced cholinergic depletion has been linked to deficits in memory, attention, and motor function. Additionally, 7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl nitrate has been shown to alter the expression of various neurotransmitters and neuropeptides in the brain, which may contribute to its effects on behavior and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl nitrate has several advantages for lab experiments, including its high potency and selectivity for cholinergic neurons. Additionally, 7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl nitrate-induced cholinergic depletion is a well-established model for studying the role of the cholinergic system in various neurological disorders. However, there are also several limitations to using 7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl nitrate in lab experiments. 7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl nitrate is a potent neurotoxin that requires careful handling and disposal. Additionally, the effects of 7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl nitrate-induced cholinergic depletion may not fully replicate the complex pathophysiology of neurological disorders in humans.
Direcciones Futuras
There are several future directions for research on 7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl nitrate and its effects on the cholinergic system. One area of interest is the role of 7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl nitrate-induced cholinergic depletion in aging and age-related cognitive decline. Additionally, researchers are exploring the potential therapeutic uses of 7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl nitrate, such as its ability to selectively destroy cancer cells that express cholinergic receptors. Finally, there is ongoing research into the development of new neurotoxins that can selectively target other neurotransmitter systems in the brain.
Aplicaciones Científicas De Investigación
7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl nitrate has been widely used in scientific research to study the cholinergic system, which is involved in many important physiological functions such as memory, attention, and movement. 7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl nitrate selectively destroys cholinergic neurons in the brain, which allows researchers to study the effects of cholinergic depletion on behavior and cognition. 7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl nitrate has been used in animal models of Alzheimer's disease, Parkinson's disease, and schizophrenia to study the role of the cholinergic system in these disorders.
Propiedades
IUPAC Name |
[7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptan-6-yl] nitrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF6N2O3/c9-4-2-1-3(20-17(18)19)5(4)16-6(2,7(10,11)12)8(13,14)15/h2-5,16H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEIAEDRWXLTEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C1O[N+](=O)[O-])NC2(C(F)(F)F)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-chloro-6-(2-chloroethoxy)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B4297838.png)

![10-(3-methylbenzyl)-1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4297851.png)
![1-nitro-10-(4-nitrobenzyl)-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4297858.png)

![N-[2-(1-adamantyl)ethyl]-3-[(4-chlorophenyl)sulfonyl]benzenesulfonamide](/img/structure/B4297866.png)
![1-(1-adamantyl)-4-({3-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)piperazine](/img/structure/B4297872.png)

![3-{[(1-adamantylmethyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B4297884.png)
![3-({[2-(1-adamantyl)ethyl]amino}sulfonyl)-N-(3-nitrophenyl)benzamide](/img/structure/B4297886.png)
![5-[{[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methyl}(4-fluorophenyl)amino]-5-oxopentanoic acid](/img/structure/B4297898.png)
![phenyl {[(5-methylisoxazol-3-yl)amino]carbonyl}sulfamate](/img/structure/B4297901.png)
![2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-[3-(hexyloxy)phenyl]benzamide](/img/structure/B4297919.png)
![methyl 3,3,3-trifluoro-N-(phenylacetyl)-2-{[4-(trifluoromethoxy)phenyl]amino}alaninate](/img/structure/B4297924.png)